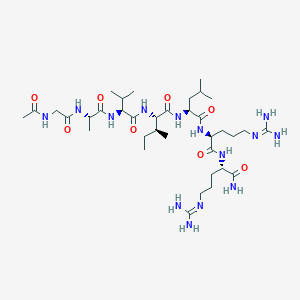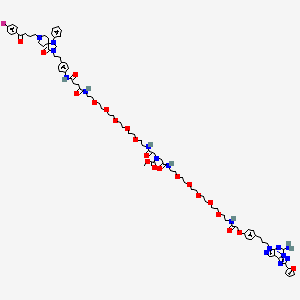
Heterobivalent ligand-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heterobivalent ligand-1 is a compound designed to target two different receptors simultaneously. This dual-targeting capability enhances its specificity and efficacy in various applications, particularly in the fields of medical imaging and therapy. The compound consists of two distinct ligands connected by a linker, allowing it to bind to two different receptor types on the same or different cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of heterobivalent ligand-1 typically involves a modular approach. One common method uses dual reactive 3,6-dichloro-1,2,4,5-tetrazine as a starting material. This compound undergoes sequential nucleophilic aromatic substitution (SNAr) and inverse electron-demand Diels-Alder (IEDDA) reactions to form the heterobivalent ligand . Another method involves solid-phase synthesis, where the first ligand is assembled on a resin, followed by the construction of the linker and the addition of the second ligand .
Industrial Production Methods
Industrial production of this compound may involve large-scale solid-phase synthesis or modular one-pot strategies. These methods are scalable and can produce high yields of the compound with high purity. The choice of method depends on the specific ligands and linkers used, as well as the desired properties of the final product.
化学反応の分析
Heterobivalent ligand-1 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the ligands, potentially altering their binding affinity.
Reduction: Reduction reactions can be used to modify the linker or ligands, affecting the overall structure and function of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups or modify existing ones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Heterobivalent ligand-1 has a wide range of scientific research applications:
Chemistry: It is used in the study of receptor-ligand interactions and the development of new targeting strategies.
Biology: The compound is used to study cell signaling pathways and receptor dynamics.
Medicine: This compound is employed in medical imaging and targeted therapy, particularly for cancer
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of heterobivalent ligand-1 involves its ability to bind to two different receptors simultaneously. This dual binding increases the compound’s specificity and efficacy. The molecular targets are typically receptors that are overexpressed on the surface of certain cells, such as cancer cells. The binding of the ligand to these receptors can trigger various cellular responses, including internalization of the ligand-receptor complex and subsequent signaling pathway activation .
類似化合物との比較
Heterobivalent ligand-1 is unique in its ability to target two different receptors simultaneously. Similar compounds include:
Monovalent ligands: These compounds target only one receptor type and may have lower specificity and efficacy compared to heterobivalent ligands.
Bivalent ligands: These compounds target two identical receptors and may not provide the same level of specificity as heterobivalent ligands
The uniqueness of this compound lies in its dual-targeting capability, which enhances its potential for use in various applications, particularly in medical imaging and therapy.
特性
分子式 |
C86H115FN16O21 |
|---|---|
分子量 |
1727.9 g/mol |
IUPAC名 |
methyl N-[2-[2-[2-[2-[2-[2-[2-[[2-[4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-N-[2-[2-[2-[2-[2-[2-[2-[[4-[4-[2-[8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]ethyl]anilino]-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C86H115FN16O21/c1-112-85(111)100(62-78(108)91-32-42-115-46-50-119-54-58-122-59-55-120-51-47-116-43-33-92-79(109)63-124-71-23-15-65(16-24-71)8-5-35-102-81-72(60-93-102)82-95-80(74-12-7-39-123-74)97-103(82)84(88)96-81)61-77(107)90-31-41-114-45-49-118-53-57-121-56-52-117-48-44-113-40-30-89-75(105)25-26-76(106)94-69-21-13-66(14-22-69)27-36-99-64-101(70-9-3-2-4-10-70)86(83(99)110)28-37-98(38-29-86)34-6-11-73(104)67-17-19-68(87)20-18-67/h2-4,7,9-10,12-24,39,60H,5-6,8,11,25-38,40-59,61-64H2,1H3,(H2,88,96)(H,89,105)(H,90,107)(H,91,108)(H,92,109)(H,94,106) |
InChIキー |
LPMUIKNAEQSASJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N(CC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)NC1=CC=C(C=C1)CCN2CN(C3(C2=O)CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5)CC(=O)NCCOCCOCCOCCOCCOCCNC(=O)COC6=CC=C(C=C6)CCCN7C8=C(C=N7)C9=NC(=NN9C(=N8)N)C1=CC=CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


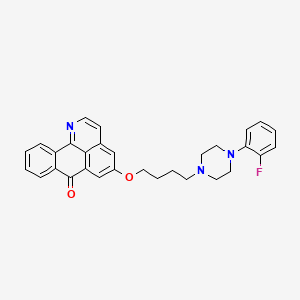
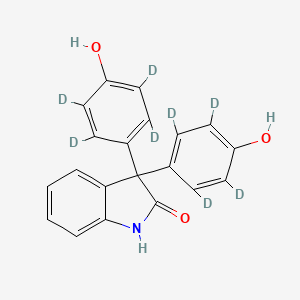
![ethyl N-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B12409139.png)
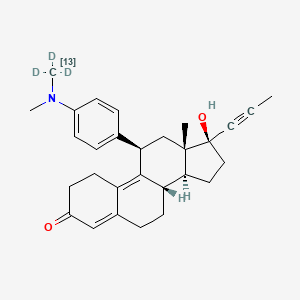
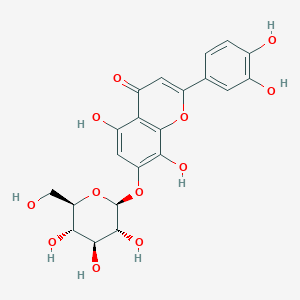
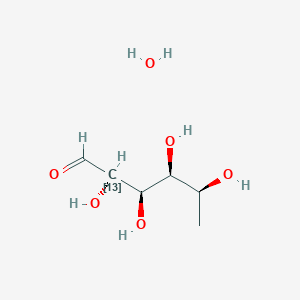
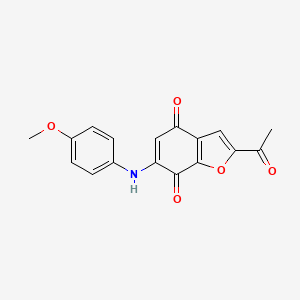
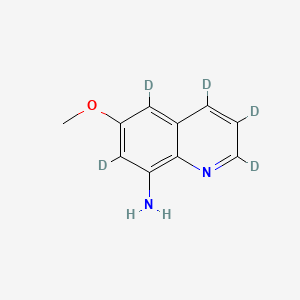
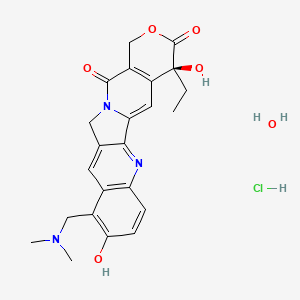
![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)

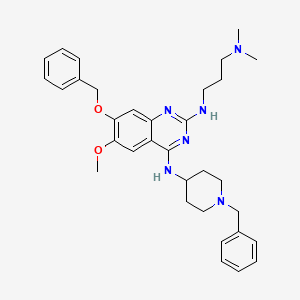
![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)
